molecular formula C16H26O3 B14305733 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene CAS No. 116473-60-0

1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene

Cat. No.: B14305733
CAS No.: 116473-60-0
M. Wt: 266.38 g/mol
InChI Key: OSQUVVBXUNCOAR-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene is an organic compound with a complex structure that includes both diethoxymethyl and ethoxypropan-2-yl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalytic systems and controlled reaction environments ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene exerts its effects involves interactions with specific molecular targets and pathways The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes

Comparison with Similar Compounds

  • 1-(Diethoxymethyl)-4-(2-methoxypropan-2-yl)benzene
  • 1-(Diethoxymethyl)-4-(2-ethoxybutan-2-yl)benzene
  • 1-(Diethoxymethyl)-4-(2-ethoxyethan-2-yl)benzene

Uniqueness: 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both diethoxymethyl and ethoxypropan-2-yl groups on the benzene ring differentiates it from other similar compounds and influences its behavior in chemical reactions and applications.

Properties

CAS No.

116473-60-0

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

1-(diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene

InChI

InChI=1S/C16H26O3/c1-6-17-15(18-7-2)13-9-11-14(12-10-13)16(4,5)19-8-3/h9-12,15H,6-8H2,1-5H3

InChI Key

OSQUVVBXUNCOAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)C(C)(C)OCC)OCC

Origin of Product

United States

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